1-(Pyridin-2-yl)pyrrolidin-3-amine
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Overview
Description
1-(Pyridin-2-yl)pyrrolidin-3-amine is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (adme/tox) results for drug candidates . It’s also noted that the compound has high gastrointestinal absorption .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the key features of 1-(Pyridin-2-yl)pyrrolidin-3-amine, which may contribute to its biochemical properties .
Cellular Effects
Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives, including this compound, can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-pyridylboronic acid reacts with a pyrrolidine derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
2-Aminopyridine: A pyridine derivative with an amino group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 1-(Pyridin-2-yl)pyrrolidin-3-amine is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrolidine. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHXHKTNGOFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454482-15-6 |
Source
|
Record name | 1-(pyridin-2-yl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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